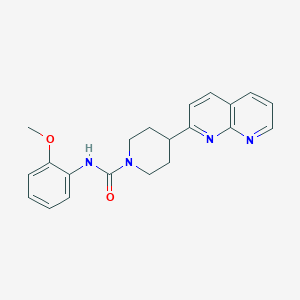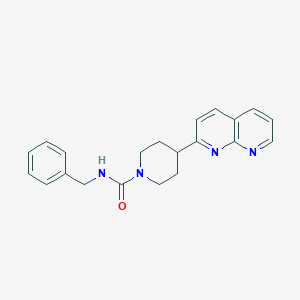![molecular formula C20H24N4O4S2 B6468585 4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine CAS No. 2640955-41-3](/img/structure/B6468585.png)
4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine is a structurally complex molecule featuring several functional groups such as a thiazole ring, an octahydropyrrolo[3,4-c]pyrrole core, a benzenesulfonyl group, and a morpholine moiety. These diverse functional groups offer a range of chemical reactivity and make it a subject of interest in various research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps due to the complexity of the molecule. Key steps generally include:
Formation of the thiazole ring through a condensation reaction of a suitable amine with a thioamide.
Construction of the octahydropyrrolo[3,4-c]pyrrole core via cyclization reactions, possibly utilizing amines and cyclic ketones under reductive amination conditions.
Introduction of the benzenesulfonyl group through sulfonylation reactions, using reagents like benzenesulfonyl chloride.
Attachment of the morpholine ring can be achieved through nucleophilic substitution reactions with appropriate leaving groups.
Industrial Production Methods
Industrial production methods typically involve optimizing each synthetic step for maximum yield and purity. Key considerations include the use of efficient catalysts, solvent selection, temperature control, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur in the thiazole ring, forming sulfoxides or sulfones.
Reduction: The carbonyl group in the compound can be reduced to an alcohol, altering the molecule’s properties.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the nitrogen in the morpholine ring.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substituents can be introduced using reagents like alkyl halides or acyl chlorides under mild conditions.
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products include the corresponding alcohols.
Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its multiple functional groups allow for various chemical modifications and derivatizations.
Biology
In biological research, the compound can be used to study enzyme interactions due to its sulfonyl and morpholine groups, which mimic natural substrates and inhibitors.
Medicine
The compound may have potential medicinal applications. Its structural features are common in drug design, where it can serve as a scaffold for developing new therapeutic agents.
Industry
Industrially, the compound can be used in the development of specialty chemicals, including agrochemicals and materials science applications.
作用機序
The compound’s mechanism of action depends on its specific use. In biological systems, it may interact with enzyme active sites, mimicking natural substrates and thereby inhibiting or modifying enzyme activity. Molecular targets often include enzymes involved in metabolic pathways, with interactions involving hydrogen bonding, van der Waals forces, and covalent bonding.
類似化合物との比較
Unique Features
Compared to similar compounds, 4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine is unique due to its specific combination of functional groups, which endows it with a distinctive reactivity profile and potential for diverse applications.
Similar Compounds
Compounds with thiazole rings: Many compounds in this class are known for their biological activity.
Sulfonyl-containing compounds: These are widely used in medicinal chemistry for their ability to interact with various biological targets.
Morpholine derivatives: Morpholine is a common motif in pharmaceuticals, agrochemicals, and specialty chemicals.
This compound stands out due to its specific architecture, which combines multiple functional groups into a single molecule with unique properties and applications.
特性
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c25-19(22-11-16-13-23(14-17(16)12-22)20-21-5-10-29-20)15-1-3-18(4-2-15)30(26,27)24-6-8-28-9-7-24/h1-5,10,16-17H,6-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWDCMICLRSNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468502.png)
![5-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6468513.png)
![9-(2-methoxyethyl)-6-[5-(5-methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468518.png)

![2-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6468531.png)
![2-(propan-2-yl)-6-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B6468533.png)
![5-fluoro-6-methyl-2-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468553.png)
![9-methyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468562.png)
![8-(4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6468569.png)
![5-fluoro-6-methyl-2-(5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6468574.png)
![5-fluoro-6-methyl-2-[5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468575.png)
![1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B6468579.png)

![2-[5-(6-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6468608.png)
